4-[(3-Fluoropropyl)sulphonyl]toluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoropropylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUSUJHWOZTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Fluoropropyl Sulphonyl Toluene
Foundational Strategies for Sulfone Bond Formation
The creation of the sulfone linkage between the toluene (B28343) and the fluoropropyl moieties is a critical step. Several foundational strategies in organic synthesis can be employed for this purpose.
Oxidative Routes from Thioethers and Sulfoxides
One of the most common and reliable methods for preparing sulfones is the oxidation of the corresponding thioethers or sulfoxides. This strategy involves a two-step process: the initial synthesis of the thioether precursor, 4-((3-fluoropropyl)thio)toluene, followed by its oxidation.
The precursor thioether can be synthesized via a nucleophilic substitution reaction between p-toluenethiol and a suitable 3-fluoropropyl halide, such as 1-bromo-3-fluoropropane, in the presence of a base.
Table 1: Synthesis of 4-((3-fluoropropyl)thio)toluene
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |
| p-Toluenethiol | 1-Bromo-3-fluoropropane | Sodium ethoxide | Ethanol | Good |
| p-Toluenethiol | 1-Iodo-3-fluoropropane | Potassium carbonate | Acetone | Moderate to Good |
Once the thioether is obtained, it can be oxidized to the sulfone. This oxidation can be achieved in a single step or sequentially via the intermediate sulfoxide. A variety of oxidizing agents are effective for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being common choices. The choice of oxidant and reaction conditions can influence the selectivity towards the sulfone.
Table 2: Oxidation of 4-((3-fluoropropyl)thio)toluene
| Substrate | Oxidizing Agent | Solvent | Product | Typical Yield |
| 4-((3-fluoropropyl)thio)toluene | m-CPBA (2 equiv.) | Dichloromethane | 4-[(3-Fluoropropyl)sulphonyl]toluene | High |
| 4-((3-fluoropropyl)thio)toluene | Hydrogen peroxide (excess) | Acetic acid | This compound | Good to High |
| 4-((3-fluoropropyl)sulfinyl)toluene | m-CPBA (1 equiv.) | Dichloromethane | This compound | High |
Direct Sulfonylation of Aromatic Systems
The Friedel-Crafts sulfonylation offers a more direct approach to forming the aryl-sulfone bond. This method involves the reaction of an aromatic compound, in this case, toluene, with a sulfonyl halide in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would require the use of 3-fluoropropanesulfonyl chloride.
The success of this reaction is dependent on the reactivity of the sulfonyl chloride and the choice of the Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice. The reaction typically proceeds with para-selectivity on toluene due to the directing effect of the methyl group.
Table 3: Friedel-Crafts Sulfonylation of Toluene
| Aromatic Substrate | Sulfonylating Agent | Catalyst | Product |
| Toluene | 3-Fluoropropanesulfonyl chloride | AlCl₃ | This compound |
Challenges in this approach can include the stability of the 3-fluoropropanesulfonyl chloride under the reaction conditions and potential side reactions.
Nucleophilic Substitution on Sulfinate Salts
Another versatile method for sulfone synthesis is the reaction of a sulfinate salt with an electrophile. In this case, sodium p-toluenesulfinate can be used as the nucleophile, which attacks a suitable 3-fluoropropyl halide. Sodium p-toluenesulfinate is readily prepared by the reduction of p-toluenesulfonyl chloride.
The reaction is a standard nucleophilic substitution, where the sulfinate anion displaces the halide from the 3-fluoropropyl chain.
Table 4: Nucleophilic Substitution with Sodium p-toluenesulfinate
| Nucleophile | Electrophile | Solvent | Product |
| Sodium p-toluenesulfinate | 1-Bromo-3-fluoropropane | Dimethylformamide (DMF) | This compound |
| Sodium p-toluenesulfinate | 1-Iodo-3-fluoropropane | Acetonitrile | This compound |
This method is often favored due to the high nucleophilicity of the sulfinate anion and the commercial availability of the starting materials.
Conjugate Addition to Unsaturated Systems
While less direct for this specific target molecule, the formation of sulfones can also be achieved through the conjugate addition of a sulfinic acid or its salt to an activated alkene. Theoretically, p-toluenesulfinic acid could add to a molecule like 3-fluoro-1-propene. However, controlling the regioselectivity of such an addition to yield the desired linear product can be challenging. This approach is generally more applicable to the synthesis of β-ketosulfones or other specifically substituted sulfones.
Strategic Incorporation of the Fluoropropyl Chain
The introduction of the fluorine atom at the terminal position of the propyl chain is a key synthetic challenge. The strategy for its incorporation is crucial for an efficient synthesis.
Electrophilic Fluorination Approaches
Direct electrophilic fluorination of an unactivated C-H bond at the terminal methyl group of a precursor like 4-(propylsulfonyl)toluene is a synthetically challenging transformation. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are highly effective for fluorinating electron-rich or activated positions, but their reaction with unactivated alkanes is often unselective and low-yielding.
The sulfonyl group is strongly electron-withdrawing, which deactivates the adjacent alkyl chain towards electrophilic attack. Therefore, a late-stage electrophilic fluorination on the intact propylsulfonyl chain is generally not a favored synthetic strategy.
A more viable approach involves the use of a starting material that already contains the 3-fluoropropyl moiety. This "building block" approach, as described in the oxidative and nucleophilic substitution routes (Sections 2.1.1 and 2.1.3), circumvents the difficulties of direct, selective fluorination of an unactivated alkyl chain. An alternative strategy could involve the synthesis of a precursor with a functional group on the terminal carbon of the propyl chain that can be readily converted to a fluorine atom, for example, the fluorination of a corresponding alcohol using a reagent like diethylaminosulfur trifluoride (DAST). However, this adds extra steps to the synthesis.
Therefore, the most strategic and efficient methodologies for the synthesis of this compound involve the formation of the sulfone bond using a pre-fluorinated three-carbon synthon.
Nucleophilic Fluoroalkylation Agents and Their Application
The introduction of a fluoroalkyl group through nucleophilic attack is a cornerstone of organofluorine chemistry. In the context of synthesizing this compound, a plausible method involves the use of a fluorinated three-carbon synthon that acts as a nucleophile or is susceptible to nucleophilic attack by a toluene-sulfonyl moiety.
One potential strategy is the reaction of sodium p-toluenesulfinate with a 3-fluoropropyl halide, such as 1-bromo-3-fluoropropane. In this S\textsubscript{N}2 reaction, the sulfinate anion acts as a nucleophile, displacing the bromide to form the C-S bond and yield the target compound. The reactivity of the electrophile is crucial, and the choice of the leaving group (e.g., bromide, iodide, or tosylate) can significantly influence the reaction efficiency.
Alternatively, fluoroalkylation can be achieved using organometallic reagents. For instance, a 3-fluoropropyl Grignard reagent (3-F-C₃H₆MgBr) could be reacted with p-toluenesulfonyl chloride. This approach leverages the nucleophilic character of the Grignard reagent to attack the electrophilic sulfur of the sulfonyl chloride.
The table below summarizes these nucleophilic fluoroalkylation approaches.
| Nucleophile | Electrophile | Key Reaction Type | Product |
| Sodium p-toluenesulfinate | 1-Bromo-3-fluoropropane | Nucleophilic Substitution | This compound |
| 3-Fluoropropylmagnesium bromide | p-Toluenesulfonyl chloride | Nucleophilic Acyl Substitution | This compound |
Utility of p-Toluenesulfonate (Tosyl) Esters as Precursors for Fluorination
A divergent approach to this compound can be envisioned starting from a non-fluorinated precursor, where the fluorine atom is introduced in a later synthetic step. p-Toluenesulfonate (tosyl) esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable precursors for fluorination. mdpi.com
A viable synthetic route would begin with the preparation of 3-(p-tolylsulfonyl)propan-1-ol. This alcohol can be synthesized by the reaction of sodium p-toluenesulfinate with 3-chloropropan-1-ol. The resulting alcohol is then converted to its corresponding tosylate ester by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). wikipedia.org
The key fluorination step involves the displacement of the tosylate group with a fluoride (B91410) ion. This is typically achieved using a fluoride source such as potassium fluoride (KF) in a polar apathetic solvent, often with a phase-transfer catalyst like 18-crown-6 to enhance the nucleophilicity of the fluoride ion. nih.gov This nucleophilic fluorination of the tosyl ester yields this compound.
This strategy is outlined in the following reaction scheme:
Formation of the Alcohol Precursor: CH₃C₆H₄SO₂Na + Cl(CH₂)₃OH → CH₃C₆H₄SO₂(CH₂)₃OH + NaCl
Tosylation of the Alcohol: CH₃C₆H₄SO₂(CH₂)₃OH + TsCl → CH₃C₆H₄SO₂(CH₂)₃OTs + HCl
Nucleophilic Fluorination: CH₃C₆H₄SO₂(CH₂)₃OTs + KF → this compound + KOTs
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached from two distinct strategic viewpoints: convergent synthesis, where pre-synthesized fragments are combined, and divergent synthesis, where a common intermediate is elaborated into the final product.
Construction via Arylsulfonyl Chlorides
A convergent approach involves the direct coupling of an arylsulfonyl chloride with a fluorinated three-carbon nucleophile. The most common arylsulfonyl chloride for this purpose is p-toluenesulfonyl chloride, which is commercially available and highly reactive. wikipedia.orggoogle.comgoogle.compatsnap.com
The key challenge in this approach is the preparation and use of a suitable 3-fluoropropyl organometallic reagent. As mentioned previously, 3-fluoropropylmagnesium bromide can be prepared from 1-bromo-3-fluoropropane and magnesium metal. The subsequent reaction with p-toluenesulfonyl chloride would furnish the desired sulfone. Care must be taken to control the reaction conditions to avoid side reactions, such as the elimination of the fluorine atom.
The following table summarizes the key reagents for this convergent approach.
| Arylsulfonyl Source | Fluorinated C3 Source | Reaction Type |
| p-Toluenesulfonyl chloride | 3-Fluoropropylmagnesium bromide | Grignard Reaction |
Assembly from Fluorinated Aliphatic Building Blocks
Another convergent strategy involves the use of a fluorinated aliphatic building block that already contains the three-carbon chain with the fluorine atom. A common precursor is 1-bromo-3-fluoropropane. This electrophilic building block can then be reacted with a nucleophilic toluene-sulfonyl species.
The most straightforward nucleophile for this purpose is sodium p-toluenesulfinate. americanelements.comnih.govsigmaaldrich.com This salt can be prepared by the reduction of p-toluenesulfonyl chloride. orgsyn.org The reaction between sodium p-toluenesulfinate and 1-bromo-3-fluoropropane is a classic Williamson ether synthesis analogue for sulfones, proceeding via an S\textsubscript{N}2 mechanism to form the target molecule.
This approach offers the advantage of readily available starting materials and a relatively straightforward reaction setup.
| Fluorinated Aliphatic Building Block | Toluene-sulfonyl Source | Key Reaction |
| 1-Bromo-3-fluoropropane | Sodium p-toluenesulfinate | Nucleophilic Substitution |
Catalytic Approaches in the Synthesis of Fluorinated Sulfones
Catalytic methods, particularly those involving transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity in forming carbon-heteroatom bonds.
Metal-Catalyzed Coupling Reactions for C-S Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the construction of C-S bonds. nih.gov These methods can be adapted for the synthesis of this compound.
A plausible palladium-catalyzed approach would involve the coupling of an aryl halide or triflate (e.g., p-iodotoluene or p-tolyl triflate) with a fluorinated sulfinate salt, such as sodium 3-fluoropropane-1-sulfinate. However, the synthesis of the required fluorinated sulfinate may be challenging.
A more direct route could be the palladium-catalyzed sulfonylation of a 3-fluoropropyl organometallic reagent with an arylsulfonyl chloride. For instance, the coupling of 3-fluoropropylzinc iodide with p-toluenesulfonyl chloride in the presence of a palladium catalyst could yield the desired product.
Copper-catalyzed reactions also offer a viable alternative. For example, the coupling of p-iodotoluene with sodium 3-fluoropropane-1-sulfinate could be achieved using a copper catalyst, often in the presence of a ligand.
The table below outlines potential metal-catalyzed cross-coupling strategies.
| Metal Catalyst | Aryl Source | Fluorinated C3-Sulfonyl Source |
| Palladium | p-Iodotoluene | Sodium 3-fluoropropane-1-sulfinate |
| Palladium | p-Toluenesulfonyl chloride | 3-Fluoropropylzinc iodide |
| Copper | p-Iodotoluene | Sodium 3-fluoropropane-1-sulfinate |
These catalytic methods, while potentially more complex to optimize, can offer high yields and functional group tolerance, making them attractive for the synthesis of complex fluorinated sulfones.
C-H Functionalization Strategies for Sulfone Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net In the context of sulfone synthesis, C-H functionalization allows for the direct formation of a carbon-sulfur bond, which is a key step in constructing the aryl sulfone motif present in this compound. researchgate.netmdpi.com
This strategy avoids the multi-step preparation of aryl halides or boronic acids typically used in classical methods like Ullmann or Suzuki couplings. mdpi.com Instead, a C-H bond on an aromatic ring, such as toluene, is directly converted into a C-S bond. These reactions are often mediated by transition-metal catalysts (e.g., palladium, rhodium, copper) that facilitate the activation of the otherwise inert C-H bond. researchgate.net
Recent progress has focused on the development of catalytic systems for the direct sulfonylation of C(sp²)–H bonds. One prominent approach involves the coupling of arenes with sulfonylating agents like sulfonyl chlorides or sulfonic acids. thieme-connect.com Another innovative method utilizes sulfur dioxide (SO₂) or its surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in palladium-catalyzed reactions to form sulfinate intermediates. acs.org These sulfinates can then be alkylated in a subsequent step to yield the final sulfone product. For the synthesis of this compound, this could hypothetically involve the direct, palladium-catalyzed C-H sulfonylation of toluene with a reagent providing the -(SO₂)-(CH₂)₃-F group.
The table below summarizes various approaches to C-H functionalization for the synthesis of sulfones, highlighting the diversity of catalysts and sulfonyl sources employed in these advanced methodologies.
| Methodology | Catalyst/Reagent | Sulfonyl Source | Key Features | Reference |
| Friedel-Crafts-type Sulfonylation | Lewis or Brønsted Acids | Sulfonyl Halides/Sulfonic Acids | Traditional electrophilic aromatic substitution. | thieme-connect.com |
| Transition-Metal Catalyzed C-H Sulfonylation | Palladium(II), Copper(I/II), Rhodium(III) | Sulfonyl Chlorides, Sodium Sulfinates | Direct coupling of arenes with sulfonyl sources. High regioselectivity can be achieved with directing groups. | researchgate.net |
| C-H Thiolation followed by Oxidation | Cobalt(II) Phthalocyanine | Thiols | Two-step process: C-H bond is first converted to a C-S (sulfide) bond, which is then oxidized to the sulfone. | mdpi.com |
| Palladium-Catalyzed Sulfination | Pd(OAc)₂ / DABSO | SO₂ Surrogate (DABSO) | Forms a sulfinate intermediate from an aryl boronic acid, which is then alkylated. Can be adapted for direct C-H functionalization. | acs.org |
| Metal-Free Radical Sulfonylation | Peroxide Initiators | Sulfonyl Hydrazides, Sulfonyl Oximes | Involves the generation of a sulfonyl radical which then adds to the aromatic ring. |
Stereoselective Synthesis of Enantiomeric and Diastereomeric Analogues
Chiral sulfones are of significant interest in medicinal chemistry and materials science, as the stereochemistry of a molecule can profoundly influence its biological activity and physical properties. nih.govbohrium.com The development of methods for the stereoselective synthesis of sulfones allows for the precise control of three-dimensional architecture, enabling the creation of specific enantiomers or diastereomers. bohrium.com Such strategies would be critical for preparing chiral analogues of this compound, for example, where a stereocenter is introduced on the fluoropropyl chain.
Enantioselective Synthesis: The primary goal of enantioselective synthesis is to produce one enantiomer of a chiral molecule in excess over the other. A powerful strategy for achieving this is through catalytic asymmetric hydrogenation of unsaturated sulfones (e.g., vinyl or allylic sulfones). bohrium.com This method employs a chiral transition-metal catalyst, typically based on ruthenium, rhodium, or iridium, coordinated to a chiral ligand. bohrium.com The chiral catalyst creates a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer.
Another significant advancement is the palladium-catalyzed asymmetric allylic substitution. nih.gov This reaction can be used to construct sulfone-bearing quaternary or tertiary carbon stereocenters with high enantioselectivity. For instance, the reaction of sodium sulfinates with vinyl cyclic carbonates in the presence of a chiral palladium catalyst yields enantiomerically enriched tertiary allylic sulfones. nih.gov
Diastereoselective Synthesis: Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule, leading to one diastereomer in favor of others. This is often achieved by using chiral auxiliaries or by taking advantage of substrate-controlled reactions where an existing stereocenter directs the formation of a new one. researchgate.netacs.org For example, the reaction of sulfone-substituted anhydrides with imines can produce γ- and δ-lactams with high diastereoselectivity, where the substituents on the anhydride ring control the stereochemical outcome. acs.org Similarly, reductions of allylic sulfones containing a directing group, such as a hydroxyl group, can proceed with high levels of diastereoselectivity. acs.org
The following table outlines key strategies for the stereoselective synthesis of sulfones, providing insight into the catalysts and general outcomes.
| Strategy | Method | Typical Catalyst/Reagent | Stereochemical Outcome | Reference |
| Enantioselective | Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | High enantiomeric excess (ee) | bohrium.com |
| Enantioselective | Pd-Catalyzed Allylic Substitution | Chiral Pd complexes | Construction of tertiary or quaternary stereocenters with high ee | nih.gov |
| Diastereoselective | Substrate-Controlled Reduction | Samarium(II) Iodide with directing group | High diastereomeric ratio (d.r.) | acs.org |
| Diastereoselective | Anhydride Mannich Reaction | Sulfone-substituted anhydrides | High diastereoselectivity (>95:5) for lactam products | acs.org |
| Diastereoselective | Chiral Auxiliary Approach | Sulfones with a removable chiral auxiliary | Formation of diastereomeric sulfones that can be separated and the auxiliary removed | researchgate.net |
Reactivity and Mechanistic Investigations of 4 3 Fluoropropyl Sulphonyl Toluene and Analogues
Chemical Transformations Involving the Sulfonyl Group
The sulfonyl group is a powerful electron-withdrawing moiety that activates adjacent C-H bonds and participates in a variety of fundamental organic reactions. Its ability to stabilize adjacent carbanions and act as a leaving group in elimination and rearrangement reactions makes it a cornerstone of modern synthetic chemistry. researchgate.net
The protons on the carbon atom alpha to the sulfonyl group in alkyl sulfones are acidic and can be removed by a strong base to form a nucleophilic α-sulfonyl carbanion. In the case of 4-[(3-Fluoropropyl)sulphonyl]toluene, the protons on the C1 position of the propyl group are activated by the adjacent tosyl group.
The formation of the carbanion is a reversible process, and its stability is crucial for subsequent reactions. Fluorine substitution, even at a remote position, can influence the stability and reactivity of these carbanions. rsc.org Ab initio calculations on model α-sulfonyl carbanions have shown that fluorine substitution has a significant effect on their structure and energy. acs.org For instance, replacing hydrogen atoms with fluorine on the sulfonyl-bound methyl group (as in ((trifluoromethyl)sulfonyl)methyl anion) leads to a shortening of the Cα−S bond and a less pyramidalized anionic carbon atom compared to the non-fluorinated analogue. acs.org This structural change is attributed to negative hyperconjugation, an interaction between the carbon lone pair and the antibonding orbitals of the sulfur substituents (nC−σ*SR), which significantly stabilizes the carbanion. acs.org
The resulting α-sulfonyl carbanion of this compound is a potent nucleophile, capable of reacting with a wide range of electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. This reactivity is the foundation for olefination reactions like the Julia-Lythgoe olefination. wikipedia.orgorganic-chemistry.org
| Compound | Relative pKa | Carbanion Stability | Key Influencing Factor |
|---|---|---|---|
| Propyl p-tolyl sulfone | ~31 | Base | SO₂ group activation |
| This compound | Slightly < 31 | Enhanced | Inductive effect of γ-fluorine |
| (Fluoromethyl) phenyl sulfone | ~21 | Significantly Enhanced | Strong inductive effect of α-fluorine |
Ramberg-Bäcklund Reaction: This reaction transforms an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide. wikipedia.org The parent compound, this compound, is not a direct substrate for this reaction as it lacks a halogen at the α-position. However, an α-halogenated derivative, such as 4-[(1-halo-3-fluoropropyl)sulphonyl]toluene, would be an ideal precursor.
The mechanism involves the initial deprotonation at the α'-position (the C1 of the propyl chain) to generate a carbanion. organic-chemistry.org This is followed by a rapid intramolecular nucleophilic attack on the carbon bearing the halogen, forming a transient three-membered episulfone (thiirane dioxide) intermediate. chem-station.com This intermediate is unstable and spontaneously eliminates sulfur dioxide in a concerted, though not necessarily linear, cheletropic extrusion to yield the final alkene product. organic-chemistry.org For the hypothetical 4-[(1-halo-3-fluoropropyl)sulphonyl]toluene, this would result in a fluorinated alkene. The stereochemistry of the resulting double bond (E or Z) can be influenced by the choice of base and reaction conditions. organic-chemistry.org
Julia-Lythgoe Olefination: The Julia-Lythgoe olefination is a powerful method for synthesizing alkenes from sulfones and carbonyl compounds. wikipedia.orgorganic-chemistry.org The α-sulfonyl carbanion generated from this compound can add to an aldehyde or ketone to form a β-hydroxy sulfone intermediate. In the classic procedure, the hydroxyl group is then acylated (e.g., with acetic anhydride), and the resulting β-acyloxy sulfone is subjected to reductive elimination using an agent like sodium amalgam or samarium(II) iodide to furnish the alkene. wikipedia.org This reaction generally produces the more stable E-alkene with high selectivity. organic-chemistry.org
A significant advancement is the Julia-Kocienski olefination, a one-pot modification that typically employs heteroaryl sulfones (such as benzothiazolyl sulfones). mdpi.com The reaction proceeds through a β-alkoxy sulfone adduct which undergoes a spontaneous Smiles rearrangement, followed by elimination to give the alkene. mdpi.com While the p-tolyl group in this compound is not the typical activating group for the Kocienski variant, the general principle of reacting the sulfone-stabilized carbanion with a carbonyl compound remains a key transformation pathway. Studies on fluorinated sulfones in Julia-type reactions have shown this to be a viable route for the synthesis of fluoroalkenes. cas.cn
Aryl sulfones can undergo rearrangement reactions, often under strongly basic conditions. One such transformation is the Truce-Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone. This typically requires a nucleophilic center elsewhere in the molecule that can attack the aromatic ring, and a sufficiently activated ring system.
For substrates like this compound, rearrangement could potentially be induced by metalation of the tolyl ring using a strong organolithium base, followed by migration of the sulfonyl group. Studies on mesityl phenyl sulfone and other o-methyldiaryl sulfones have demonstrated that such rearrangements can occur, leading to the formation of sulfinic acids after quenching. acs.orgacs.org The specific pathway and feasibility for this compound would depend on the reaction conditions and the relative acidity of the α-protons versus the aromatic protons.
Electronic and Steric Effects of Fluorine on Sulfone Reactivity
The substitution of hydrogen with fluorine dramatically alters the electronic properties of a molecule, which in turn influences its reactivity, stability, and selectivity in chemical reactions. rsc.org These "fluorine effects" are a combination of inductive and stereoelectronic (including hyperconjugative) interactions.
Inductive Effect: Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive (-I) effect. In this compound, the fluorine atom is three carbons away from the sulfonyl group (a γ-position). While the inductive effect weakens with distance, it still serves to withdraw electron density from the propyl chain, making the α-protons (on C1) more acidic than in the non-fluorinated analogue. This facilitates the formation of the α-sulfonyl carbanion. rsc.org
Hyperconjugation: Hyperconjugation refers to the delocalization of electrons involving σ-bonds. wikipedia.org In the context of fluorinated compounds, the concept of negative hyperconjugation is particularly important. rsc.org This involves the donation of electron density from a filled lone pair orbital (like that of an α-sulfonyl carbanion) into an adjacent empty antibonding σ* orbital. Theoretical studies have shown that in α-fluoro sulfonyl carbanions, negative hyperconjugation (nC → σ*S-F) plays a critical role in stabilizing the anion and influencing the rotational barrier around the Cα-S bond. acs.org For this compound, the fluorine is in the γ-position, so its direct hyperconjugative interaction with the α-carbanion center is negligible. However, the gauche effect between fluorine and sulfur, which has been shown to be primarily electrostatic but also involves orbital interactions, can influence the conformational preferences of the alkyl chain. bg.ac.rs
The electronic perturbations caused by the fluorine atom can have a significant impact on both the rate and selectivity of reactions involving the sulfonyl group.
| Reaction Step | Substrate | Effect of Fluorine | Reason |
|---|---|---|---|
| α-Deprotonation (Carbanion formation) | Alkyl Sulfone | Rate Increase | Increased C-H acidity via inductive effect. rsc.org |
| Nucleophilic Attack by Carbanion | α-Sulfonyl Carbanion | Rate Decrease | Reduced carbanion nucleophilicity via inductive effect. rsc.org |
| SO₂ Extrusion (Ramberg-Bäcklund) | Episulfone Intermediate | Variable | Electronic effects on transition state stability. |
Impact on Reaction Selectivity: Fluorine substitution can alter the stereochemical course of a reaction. In olefination reactions like the Julia-Kocienski reaction, the E/Z selectivity is determined by the relative energies of the transition states leading to the different isomers. The presence of a fluorine atom, even at a remote position, can influence these energies through steric and electronic effects, thereby changing the product ratio. For example, in the Julia-Kocienski olefination of fluorinated sulfones with aldehydes, the stereospecificity of the Smiles rearrangement step means that the initial diastereoselectivity of the addition of the carbanion to the carbonyl group directly impacts the final E/Z ratio of the alkene. cas.cn Therefore, the γ-fluoro substituent in this compound, by subtly altering the electronic landscape and conformational preferences, could influence the diastereoselectivity of the intermediate β-hydroxy sulfone formation, and consequently, the stereoselectivity of the final product.
Mechanistic Studies of Synthetic Reactions Involving the Compound
The synthesis of this compound is not extensively detailed in publicly available scientific literature. However, a plausible and common synthetic route would involve two key transformations for which mechanistic insights can be drawn from analogous reactions:
Tosylation of 3-fluoro-1-propanol: The reaction of 3-fluoro-1-propanol with p-toluenesulfonyl chloride (TsCl) to form 3-fluoropropyl tosylate.
Nucleophilic substitution: The subsequent reaction of 3-fluoropropyl tosylate with a suitable nucleophile to yield the final sulfone product.
This section will focus on the mechanistic details of the first key step, the tosylation of a fluorinated alcohol, as it is a critical transformation for which general mechanistic principles are well-established.
Elucidation of Rate-Determining Steps and Intermediates
The tosylation of an alcohol, such as 3-fluoro-1-propanol, with p-toluenesulfonyl chloride is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride.
The initial step of the reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of tosyl chloride. This leads to the formation of a transient intermediate. The presence of a base, typically pyridine (B92270), is crucial in this step to neutralize the hydrochloric acid that is formed as a byproduct.
Kinetic studies on similar sulfonyl chloride reactions suggest that the formation of the sulfonate ester is the rate-determining step. The rate of this step is influenced by the nucleophilicity of the alcohol and the electrophilicity of the sulfonyl chloride.
While specific intermediates for the synthesis of this compound have not been isolated and characterized in the available literature, analogous reactions provide insight into their probable nature. In the tosylation of alcohols, an oxonium ion intermediate is proposed before deprotonation by a base. In the presence of a nucleophilic catalyst like pyridine, a more reactive intermediate, N-tosylpyridinium chloride, is formed. echemi.comstackexchange.com
The reaction can be summarized in the following steps:
Nucleophilic attack of the alcohol on tosyl chloride.
Formation of an oxonium ion intermediate.
Deprotonation by a base to yield the tosylate ester.
Table 1: Plausible Intermediates in the Tosylation of 3-Fluoro-1-Propanol
| Intermediate Name | Chemical Structure | Role in the Mechanism |
| Oxonium Ion | CH₃C₆H₄SO₂(Cl)O⁺H(CH₂)₃F | Formed after the initial nucleophilic attack of the alcohol on tosyl chloride. |
| N-Tosylpyridinium Ion | CH₃C₆H₄SO₂-N⁺C₅H₅ | A highly electrophilic intermediate formed when a nucleophilic catalyst like pyridine is used. echemi.comstackexchange.com |
Role of Catalysts and Reagents in Reaction Mechanism
Catalysts and reagents play a pivotal role in directing the course and efficiency of the synthesis of sulfonate esters, which are likely precursors to this compound.
Pyridine as a Catalyst and Base: In the tosylation of alcohols, pyridine serves a dual function. It acts as a base to neutralize the HCl produced during the reaction, shifting the equilibrium towards the product side. masterorganicchemistry.com More significantly, pyridine can act as a nucleophilic catalyst. echemi.comstackexchange.comreddit.com
The mechanism of nucleophilic catalysis involves the initial reaction of pyridine with tosyl chloride to form a highly reactive N-tosylpyridinium salt. echemi.comstackexchange.com This intermediate is more electrophilic than tosyl chloride itself, making it more susceptible to attack by the alcohol. This catalytic pathway accelerates the rate of the tosylation reaction. The pyridine is regenerated in the final step and is therefore a true catalyst.
The catalytic cycle can be depicted as follows:
Formation of the activated intermediate: Pyridine attacks tosyl chloride to form the N-tosylpyridinium ion.
Nucleophilic attack by the alcohol: The alcohol (3-fluoro-1-propanol) attacks the highly electrophilic sulfur of the N-tosylpyridinium ion.
Product formation and catalyst regeneration: The tosylate ester is formed, along with the pyridinium (B92312) ion, which is then deprotonated by another molecule of pyridine acting as a base to regenerate the catalyst.
Other Reagents: The choice of solvent can also influence the reaction mechanism and rate. Aprotic solvents are typically used for tosylation reactions to avoid solvolysis of the tosyl chloride.
While specific catalysts for the direct synthesis of this compound are not documented, the principles of nucleophilic catalysis and the role of bases in tosylation reactions provide a solid framework for understanding the synthesis of its likely precursors.
Table 2: Role of Key Reagents in the Tosylation of 3-Fluoro-1-Propanol
| Reagent | Role | Mechanistic Impact |
| p-Toluenesulfonyl Chloride | Electrophile | Provides the tosyl group for the esterification of the alcohol. |
| 3-Fluoro-1-propanol | Nucleophile | Attacks the electrophilic sulfur atom of the tosylating agent. |
| Pyridine | Base and Nucleophilic Catalyst | Neutralizes HCl byproduct and forms a highly reactive N-tosylpyridinium intermediate to accelerate the reaction. echemi.comstackexchange.comreddit.com |
Theoretical and Computational Chemistry of 4 3 Fluoropropyl Sulphonyl Toluene
Quantum Chemical Characterization of Molecular Geometry and Electronic Structure
Detailed quantum chemical characterizations for 4-[(3-Fluoropropyl)sulphonyl]toluene are not available in the current body of scientific literature. Such studies would typically involve sophisticated computational methods to elucidate the molecule's properties.
Conformational Analysis and Energy Landscapes
A conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This would be achieved by systematically rotating the single bonds, particularly within the fluoropropyl chain and between the sulfonyl group and the toluene (B28343) ring. However, no such specific analysis has been published.
Charge Distribution and Frontier Molecular Orbitals
An analysis of the charge distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. Generally, for sulfonyl-containing aromatic compounds, the sulfonyl group acts as an electron-withdrawing group, influencing the electronic properties of the toluene ring. The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability. Without specific computational studies, quantitative data on these properties for this compound is unavailable.
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling is a powerful tool for investigating reaction mechanisms, but no specific studies have been published for this compound.
Transition State Localization and Reaction Energy Barriers
Research in this area would focus on identifying the transition state structures for potential reactions involving this compound, such as nucleophilic substitution at the fluoropropyl chain or reactions involving the sulfonyl group. Calculating the energy barriers for these pathways would provide quantitative predictions of reaction rates. This information is currently not available.
Solvent Effects on Reaction Mechanisms
The inclusion of solvent effects in computational models is crucial for accurately predicting reaction outcomes in a condensed phase. Different solvent models (both implicit and explicit) could be applied to understand how the polarity and specific interactions of a solvent would influence the reaction mechanisms of this compound. However, no such simulations have been documented.
In Silico Approaches to Structure-Activity Relationship Prediction
In silico methods are frequently used in drug discovery and materials science to predict the biological activity or properties of molecules based on their structure. researchgate.net While sulfonyl fluorides, as a class, have been investigated for their potential as covalent inhibitors in biological systems, no specific structure-activity relationship (SAR) studies focusing on this compound have been published. nih.govsigmaaldrich.comenamine.net Such research would involve creating a dataset of related compounds and their activities to build a predictive model, which has not been undertaken for this specific molecule.
Spectroscopic Property Prediction and Interpretation for Structural Analysis
In the absence of experimentally published spectra for this compound, its structural elucidation relies on the prediction of its spectroscopic characteristics. By examining the distinct chemical environment of each part of the molecule—the p-substituted toluene ring, the sulfonyl fluoride (B91410) functional group, and the 3-fluoropropyl chain—it is possible to forecast the salient features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis is fundamental for the verification of the compound's identity if it were to be synthesized.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the toluene ring, the methyl group protons, and the protons of the fluoropropyl chain. The aromatic region is expected to display a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear at a lower field (higher ppm) than the protons meta to this group. The methyl group on the toluene ring will present as a singlet. The propyl chain protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| Ar-H (ortho to -SO₂F) | 7.8 - 8.0 | Doublet | JH-H ≈ 8.0 |
| Ar-H (meta to -SO₂F) | 7.3 - 7.5 | Doublet | JH-H ≈ 8.0 |
| -CH₂- (alpha to -SO₂) | 3.3 - 3.5 | Triplet | JH-H ≈ 7.0 |
| -CH₂- (beta to -SO₂) | 2.1 - 2.3 | Quintet (or multiplet) | JH-H ≈ 7.0, JH-F ≈ 6.0 |
| -CH₂- (gamma to -SO₂) | 4.5 - 4.7 | Triplet of Triplets | JH-H ≈ 6.0, JH-F ≈ 47.0 |
| Ar-CH₃ | 2.4 - 2.6 | Singlet | N/A |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons will have distinct chemical shifts depending on their position relative to the substituents. The carbon attached to the sulfur atom (ipso-carbon) and the carbon bearing the methyl group will have characteristic shifts. The carbons of the propyl chain will also be distinguishable, with the carbon bonded to the fluorine atom showing a large C-F coupling constant.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ar-C (ipso to -SO₂F) | 140 - 142 |
| Ar-C (ipso to -CH₃) | 145 - 147 |
| Ar-C (ortho to -SO₂F) | 128 - 130 |
| Ar-C (meta to -SO₂F) | 129 - 131 |
| -CH₂- (alpha to -SO₂) | 55 - 58 |
| -CH₂- (beta to -SO₂) | 28 - 31 |
| -CH₂- (gamma to -SO₂) | 79 - 82 (with large ¹JC-F) |
| Ar-CH₃ | 20 - 22 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that would show a single major signal for the fluorine atom in the 3-fluoropropyl group. The chemical shift is expected in the typical range for aliphatic fluorides. This signal would be split into a triplet by the two adjacent protons. For organofluorine compounds, the chemical shift range is typically between -50 to -70 ppm for CF₃ groups and -200 to -220 ppm for CH₂F groups wikipedia.org.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| -CH₂F | -215 to -225 | Triplet | JF-H ≈ 47.0 |
Note: Chemical shifts are referenced to a standard such as CFCl₃. These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For this compound, strong characteristic absorption bands are expected for the sulfonyl fluoride group. The S=O stretching vibrations typically appear as two distinct bands. The C-F bond will also have a characteristic stretching frequency. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching, will also be present.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| S=O | 1370 - 1390 and 1180 - 1200 | Asymmetric and Symmetric Stretching |
| S-F | 815 - 850 | Stretching |
| C-F | 1000 - 1100 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
Note: These are predicted values and may vary based on the physical state of the sample (e.g., solid, liquid, or gas).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would be indicative of the structure. Common fragmentation pathways for alkyl aryl sulfones include cleavage of the C-S and S-O bonds. The loss of the fluoropropyl chain or parts of it, as well as the sulfonyl fluoride group, would lead to characteristic fragment ions.
| Fragment Ion | Predicted m/z | Possible Identity |
| [M]⁺ | 218 | Molecular Ion |
| [M - C₃H₆F]⁺ | 157 | [CH₃C₆H₄SO₂]⁺ |
| [CH₃C₆H₄]⁺ | 91 | Tropylium ion |
| [SO₂F]⁺ | 83 | Sulfonyl fluoride cation |
| [C₃H₆F]⁺ | 61 | Fluoropropyl cation |
Note: The relative intensities of the peaks would depend on the ionization energy and the stability of the fragments.
Future Research Directions and Emerging Paradigms for 4 3 Fluoropropyl Sulphonyl Toluene and Fluorinated Aryl Alkyl Sulfones
Exploration of Novel Synthetic Methodologies for Sustainable Production
The traditional synthesis of aryl alkyl sulfones often relies on methods that can be resource-intensive and generate considerable waste, such as the oxidation of sulfides or Friedel-Crafts-type reactions. mdpi.com The future of synthesizing compounds like 4-[(3-Fluoropropyl)sulphonyl]toluene will prioritize the development of more sustainable and efficient protocols.
A significant area of advancement lies in photocatalysis . Visible-light-mediated reactions are emerging as a powerful tool for constructing sulfones under mild conditions. rsc.org These methods often utilize organic dyes as photocatalysts, harnessing light energy to drive reactions that might otherwise require high temperatures or harsh reagents. mdpi.comwikipedia.org For instance, the development of photocatalytic multicomponent reactions, where several starting materials are combined in a single step, represents a highly atom-economical approach to complex sulfone structures. rsc.orgwikipedia.org
Another key direction is the move towards transition-metal-free synthesis . While metal catalysts are highly effective, concerns about their cost, toxicity, and removal from final products have spurred research into alternatives. Processes like the denitrogenation of tosylhydrazones catalyzed by organic photoredox catalysts present a promising transition-metal-free route to aryl alkyl sulfones. mdpi.com
Furthermore, improving upon classic oxidation methods continues to be a focus. The use of greener oxidants, such as hydrogen peroxide (H₂O₂), in the absence of catalysts or additional solvents, offers a significantly more environmentally benign pathway for the oxidation of sulfides to sulfones. mdpi.com The application of such methods would represent a substantial step towards the sustainable production of this compound.
| Synthetic Strategy | Key Advantages | Potential Impact on Sustainability |
| Visible-Light Photocatalysis | Mild reaction conditions, use of inexpensive energy source, high functional group tolerance. mdpi.com | Reduced energy consumption, avoidance of harsh thermal conditions. |
| Transition-Metal-Free Catalysis | Avoids potentially toxic and expensive heavy metals. mdpi.com | Simplifies purification, reduces metallic waste streams. |
| Greener Oxidation Reagents | Utilizes environmentally benign oxidants like H₂O₂; can be performed solvent-free. mdpi.com | Minimizes hazardous waste, improves overall process safety. |
| Multicomponent Reactions | High atom economy, operational simplicity, construction of complexity in a single step. rsc.orgwikipedia.org | Reduces the number of synthetic steps, saving time, energy, and resources. |
Discovery of Unprecedented Reactivity Profiles and Catalytic Transformations
The sulfone group is often described as a "chemical chameleon" due to its versatile reactivity. researchgate.net It can act as an electron-withdrawing group, a good leaving group, and can stabilize adjacent carbanions. researchgate.net Future research will focus on leveraging the unique electronic properties conferred by the fluoropropyl group in this compound to uncover new reactivity patterns.
One of the most exciting frontiers is the use of sulfones in cross-coupling reactions . While traditionally viewed as relatively inert, recent advances have shown that the C–S bond in sulfones can be activated for C–C bond formation. numberanalytics.com Developing catalytic systems that can selectively cleave and functionalize the C–S bond in fluorinated aryl alkyl sulfones would open up a vast array of synthetic possibilities, allowing the tosyl group to be replaced with other functional moieties. Enantiospecific cross-coupling reactions of sulfones are a particularly challenging yet potentially rewarding area, as they would allow for the construction of chiral molecules with high precision. numberanalytics.com
The fluorine atoms on the propyl chain are also expected to influence reactivity. The strong electron-withdrawing nature of fluorine can impact the acidity of neighboring protons and the stability of reaction intermediates. Investigating how this fluorination modulates the reactivity of the sulfone group, for example in Ramberg–Bäcklund or Julia-type olefination reactions, could lead to the development of novel synthetic transformations.
Expansion of Chemical Applications in Interdisciplinary Fields
The structural motifs present in this compound—the aryl sulfone and the fluoroalkyl chain—are independently recognized as crucial components in various high-performance molecules. mdpi.comacs.orgbeilstein-journals.org The synergistic combination of these features suggests significant potential for applications in diverse, interdisciplinary fields.
In medicinal chemistry and agrochemicals , the introduction of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.combeilstein-journals.org The aryl sulfone core is also a privileged structure found in numerous therapeutic agents. researchgate.netacs.org Therefore, this compound and related compounds are prime candidates for screening as novel bioactive agents. Future work will likely involve the synthesis of libraries of analogous compounds and their evaluation in biological assays to identify potential leads for drug discovery or new crop protection agents.
In materials science , the high thermal and chemical stability conferred by the carbon-fluorine bond is highly desirable. numberanalytics.comnih.gov Fluorinated compounds are used in the creation of advanced polymers and functional materials with unique properties like water and oil repellency. numberanalytics.com The sulfone group is also a component of high-performance polymers like polysulfones. researchgate.net Research into the polymerization of monomers based on the this compound scaffold could lead to new materials with superior thermal resistance, chemical inertness, and specific dielectric properties, suitable for applications in electronics and aerospace.
| Field | Potential Role of this compound | Key Structural Features |
| Medicinal Chemistry | Core scaffold for novel therapeutic agents. | Aryl sulfone (known pharmacophore), fluoropropyl group (enhances metabolic stability and binding). acs.orgbeilstein-journals.org |
| Agrochemicals | Development of new pesticides and herbicides with improved efficacy. | Fluorination is known to increase bioactivity and stability of agrochemicals. numberanalytics.combeilstein-journals.org |
| Materials Science | Monomer for high-performance fluorinated polysulfones. | C-F bonds (thermal/chemical stability), sulfone group (polymer backbone component). researchgate.netnumberanalytics.com |
Advanced Computational Design and Predictive Modeling for Enhanced Chemical Properties
As synthetic capabilities expand, the ability to predict the properties and reactivity of new molecules becomes increasingly crucial. Advanced computational methods, particularly Density Functional Theory (DFT), are set to play a pivotal role in guiding the future research of this compound and its derivatives. mdpi.com
Computational modeling can be used to:
Predict Reaction Outcomes: DFT calculations can elucidate reaction mechanisms, identify transition states, and predict the feasibility and selectivity of new synthetic routes. rsc.orgmdpi.com This can help chemists design more efficient and targeted syntheses, reducing the need for extensive empirical screening.
Understand Reactivity: By modeling the electronic structure of this compound, researchers can gain a deeper understanding of how the interplay between the sulfone group and the fluorinated chain influences its reactivity. acs.org This knowledge can be used to design novel catalytic transformations.
Design Molecules with Tailored Properties: Computational tools can predict key physicochemical properties such as oxidation potential, thermal stability, and binding affinity to biological targets. acs.org This predictive power allows for the in silico design of new fluorinated aryl alkyl sulfones with optimized properties for specific applications, whether for a new drug candidate or a high-performance polymer, before committing to laboratory synthesis. mdpi.com
The synergy between predictive modeling and experimental work will accelerate the discovery cycle, enabling a more rational and efficient exploration of the chemical space around fluorinated aryl alkyl sulfones. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
